Ceftizoxime alapivoxil hydrochloride

Pharmacokinetics Prodrug Absorption Drug-Drug Interaction

Ceftizoxime alapivoxil hydrochloride (also known as AS-924) is the hydrochloride salt of a third-generation cephalosporin prodrug. It is a bifunctional prodrug of ceftizoxime, incorporating both a lipophilic pivaloyloxymethyl (POM) ester and a hydrophilic L-alanyl moiety to enhance oral absorption over conventional monofunctional prodrugs.

Molecular Formula C22H29ClN6O8S2
Molecular Weight 605.1 g/mol
CAS No. 135767-36-1
Cat. No. B157426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftizoxime alapivoxil hydrochloride
CAS135767-36-1
Synonyms(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate
AS 924
AS-924
ceftizoxime alapivoxil
Molecular FormulaC22H29ClN6O8S2
Molecular Weight605.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)[NH3+].[Cl-]
InChIInChI=1S/C22H28N6O8S2.ClH/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4;/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29);1H/b27-13-;/t10-,14+,18+;/m0./s1
InChIKeyAIRXGBDVYJWRGO-VBSBDVEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftizoxime Alapivoxil Hydrochloride (CAS 135767-36-1): A Bifunctional Oral Cephalosporin Prodrug for Enhanced Bioavailability


Ceftizoxime alapivoxil hydrochloride (also known as AS-924) is the hydrochloride salt of a third-generation cephalosporin prodrug [1]. It is a bifunctional prodrug of ceftizoxime, incorporating both a lipophilic pivaloyloxymethyl (POM) ester and a hydrophilic L-alanyl moiety to enhance oral absorption over conventional monofunctional prodrugs [2]. The compound acts by releasing the active parenteral antibiotic ceftizoxime, a beta-lactamase-stable agent with broad-spectrum activity against Gram-positive and Gram-negative bacteria [3].

Why Generic Oral Cephalosporins Cannot Substitute for Ceftizoxime Alapivoxil Hydrochloride in Research and Development


Direct substitution of ceftizoxime alapivoxil hydrochloride with other oral cephalosporin prodrugs (e.g., cefpodoxime proxetil, cefteram pivoxil) or with parenteral ceftizoxime is not scientifically justified. The compound's bifunctional design—pairing a lipophilic ester with a hydrophilic L-alanyl promoiety—creates a unique solubility–lipophilicity balance that confers predictable absorption even under altered gastrointestinal conditions [1]. In contrast, conventional monofunctional prodrugs exhibit significant pharmacokinetic variability when co-administered with antacids, food, or in elderly populations [2]. These differences in absorption robustness, combined with the distinctive antibacterial spectrum of the active moiety against key respiratory pathogens, invalidate the assumption of therapeutic equivalence among cephalosporin prodrugs [3].

Quantitative Differentiation Guide for Ceftizoxime Alapivoxil Hydrochloride Against Comparators


Antacid-Stable Absorption: AS-924 vs. Cefteram Pivoxil

Under ranitidine pretreatment, the absorption of the comparator prodrug cefteram pivoxil was significantly impaired, whereas that of ceftizoxime alapivoxil (AS-924) remained unchanged. AS-924 therefore provides predictable oral bioavailability independent of gastric pH [1].

Pharmacokinetics Prodrug Absorption Drug-Drug Interaction

Age-Independent Absorption: AS-924 vs. Cefpodoxime Proxetil

In a cross-over study, the intestinal absorption of AS-924 was unaffected by subject age, whereas the absorption of cefpodoxime proxetil increased significantly with age. This pharmacokinetic predictability across age groups is a differentiating feature of the bifunctional prodrug design [1].

Pharmacokinetics Geriatric Pharmacology Age Effect

Superior Haemophilus influenzae Eradication in PK Simulation vs. Cefpodoxime

A computer-programmed pharmacokinetic simulation model demonstrated that the active moiety of AS-924 (ceftizoxime) eradicates both Streptococcus pneumoniae and Haemophilus influenzae, whereas cefpodoxime, the active moiety of cefpodoxime proxetil, eradicated only S. pneumoniae but failed to eradicate H. influenzae [1].

Antibacterial Activity Haemophilus influenzae Pharmacokinetic/Pharmacodynamic Modeling

Superior Gram-Negative Potency: Ceftizoxime vs. Ceftazidime and Cefuroxime

Ceftizoxime, the active moiety, exhibits MIC values against major Enterobacteriaceae that are comparable to ceftriaxone and significantly lower (superior) than those of ceftazidime and cefuroxime. For Serratia marcescens, ceftizoxime demonstrated the strongest activity among all tested agents with an MIC50 and MIC90 of 0.5 mg/L [1].

MIC Enterobacteriaceae In Vitro Susceptibility

Confirmed In Vivo Efficacy in Murine Systemic Infection Models

The prodrug ceftizoxime alapivoxil (AS-924) demonstrated potent therapeutic effects after oral administration in mice systemically infected with both Gram-positive and Gram-negative bacteria, confirming that the improved oral absorption translates into in vivo efficacy [1].

In Vivo Efficacy Murine Model Gram-Positive Gram-Negative

High-Value Application Scenarios for Ceftizoxime Alapivoxil Hydrochloride in Research and Preclinical Development


Oral Cephalosporin PK/PD Modeling Requiring Predictable Absorption

Investigators conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling or Monte Carlo simulations for oral beta-lactam antibiotics should prioritize AS-924 because its absorption is robust against gastric pH elevation and age-related variability, properties not shared by cefteram pivoxil or cefpodoxime proxetil [1]. This reduces confounding in PK study design and improves the translational fidelity of preclinical models.

Respiratory Tract Infection Models Targeting Haemophilus influenzae

For in vivo efficacy studies in lower respiratory tract infection models where H. influenzae is a target pathogen, AS-924 offers a distinct advantage over cefpodoxime proxetil. PK simulation data show that the active moiety ceftizoxime eradicates H. influenzae, whereas cefpodoxime fails to do so [2]. This makes AS-924 the preferred oral prodrug tool compound for H. influenzae-focused research programs.

Broad-Spectrum Oral Antibiotic Reference Standard for Gram-Negative Infection Research

Because the active moiety ceftizoxime retains MIC values against Enterobacteriaceae that are superior to ceftazidime and cefuroxime, and MIC50/MIC90 values of 0.5 mg/L against S. marcescens [3], AS-924 serves as an excellent oral reference standard for Gram-negative antibacterial screening panels and for comparator studies evaluating novel beta-lactamase inhibitors or efflux pump inhibitors.

Formulation Development and Stability Testing of Prodrug Delivery Systems

The bifunctional design of ceftizoxime alapivoxil—balancing lipophilic POM ester and hydrophilic L-alanine promoiety—provides a validated structural template for developing next-generation oral prodrugs of parenteral cephalosporins [4]. Researchers in pharmaceutical formulation science can use this compound as a positive control or benchmark when testing novel prodrug strategies for solubility-limited beta-lactams.

Quote Request

Request a Quote for Ceftizoxime alapivoxil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.